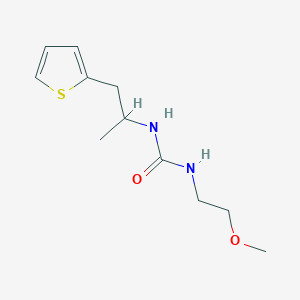
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are known to be overactive in cancer cells. It also inhibits the activity of COX-2 and iNOS enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. It also reduces the production of inflammatory mediators such as cytokines and chemokines, leading to a reduction in inflammation. Additionally, it exhibits antioxidant activity, which protects cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea in lab experiments is its potent anticancer and anti-inflammatory activity. It also exhibits good solubility in various solvents, making it easy to work with. However, one of the limitations of using this compound is its low stability, which requires careful handling and storage.
将来の方向性
There are several future directions for the research on 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea. One of the directions is to investigate its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its synthesis method to improve its yield and stability. Additionally, further studies are needed to elucidate its mechanism of action and to develop more potent analogs with improved activity.
Conclusion:
In conclusion, 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a promising compound with potential applications in scientific research. It exhibits potent anticancer and anti-inflammatory activity and possesses various biochemical and physiological effects. Despite its limitations, it offers several advantages for lab experiments. Further research is needed to explore its full potential and to develop more potent analogs.
合成法
The synthesis of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea involves the reaction of 1-(thiophen-2-yl)propan-2-amine and 2-methoxyethyl isocyanate. The reaction is carried out in the presence of a catalyst under controlled temperature and pressure conditions. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(8-10-4-3-7-16-10)13-11(14)12-5-6-15-2/h3-4,7,9H,5-6,8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTNTHKCGAMFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730899.png)
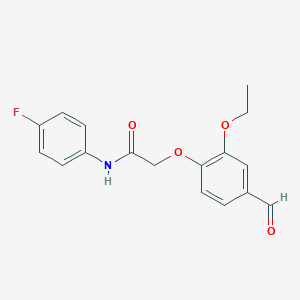
![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)
amine hydrochloride](/img/structure/B2730906.png)
![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)
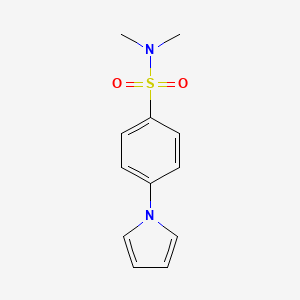
![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)
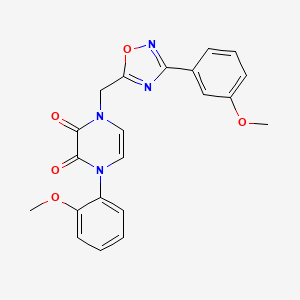

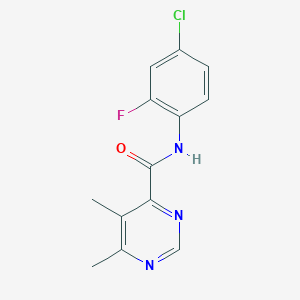
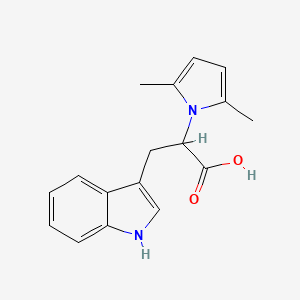

![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)